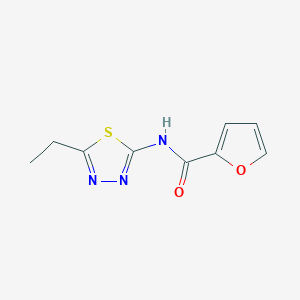

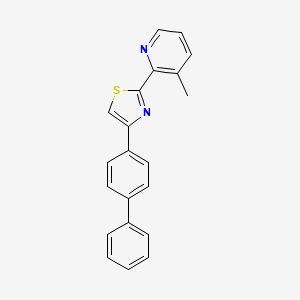

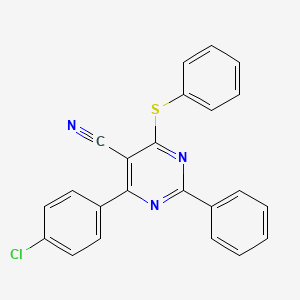

![molecular formula C10H11ClN2O2 B2741473 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2361643-92-5](/img/structure/B2741473.png)

7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

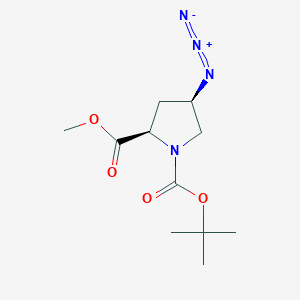

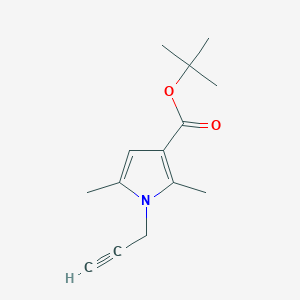

“7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2344680-46-0 . It has a molecular weight of 226.66 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride”, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for “7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is 1S/C10H10N2O2.ClH/c1-6-3-4-12-8 (10 (13)14)5-11-9 (12)7 (6)2;/h3-5H,1-2H3, (H,13,14);1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

“7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.66 .Applications De Recherche Scientifique

Antituberculosis Activity

- Synthesis and Antituberculosis Evaluation : A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized and evaluated for their antimycobacterial activity. These compounds showed moderate to good antituberculosis activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL, highlighting their potential as antituberculosis agents (Jadhav et al., 2016).

- Potent Antituberculosis Agents : Another study synthesized a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. These compounds displayed MIC90 values of ≤ 1 μM, indicating their potential as effective treatments for tuberculosis, particularly strains resistant to conventional drugs (Moraski et al., 2011).

Molecular Interactions and Synthesis

- Ligand-Receptor Interactions : Research into the synthesis and pharmacological evaluation of analogues of the cardiotonic agent 7-hydroxycyclindole showed that certain analogues, including those derived from imidazo[1,2-a]pyridine, could interact with receptors via hydrogen bond formation. This indicates the utility of such compounds in exploring ligand-receptor interactions and developing therapeutics based on these mechanisms (Dionne et al., 1986).

Supramolecular Chemistry

- Supramolecular Adducts : A study on the cocrystallization of 4-dimethylaminopyridine with various carboxylic acids resulted in seven multicomponent adducts. These findings provide insights into the formation of supramolecular structures and the roles of non-covalent interactions in crystal engineering (Fang et al., 2020).

Antioxidant Activity

- Novel Derivatives and Antioxidant Evaluation : Pyridine and fused pyridine derivatives, including those related to imidazo[1,2-a]pyridine, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such research demonstrates the potential for these compounds in developing new antioxidants (Flefel et al., 2018).

Mécanisme D'action

While the specific mechanism of action for “7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Propriétés

IUPAC Name |

7,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-5-8(10(13)14)11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVFYZVQIGDFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CN2C=C1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)

![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)